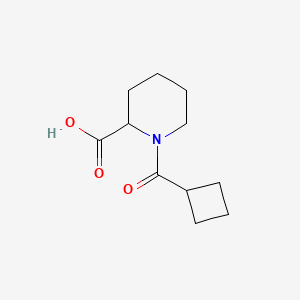

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid

Description

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid is a bicyclic compound featuring a piperidine ring substituted at the 1-position with a cyclobutylcarbonyl group and at the 2-position with a carboxylic acid moiety.

Properties

IUPAC Name |

1-(cyclobutanecarbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(8-4-3-5-8)12-7-2-1-6-9(12)11(14)15/h8-9H,1-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNBMCJILWMJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid typically involves the following steps:

Formation of the Cyclobutylcarbonyl Group: This can be achieved through the reaction of cyclobutanone with a suitable reagent such as a Grignard reagent or an organolithium compound to introduce the carbonyl group.

Attachment to Piperidine: The cyclobutylcarbonyl group is then attached to the piperidine ring through a nucleophilic substitution reaction. This can be facilitated by using a base such as sodium hydride or potassium tert-butoxide.

Introduction of the Carboxylic Acid Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The carbonyl group can be reduced to an alcohol using reagents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).

Major Products:

Oxidation Products: Esters, amides.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has demonstrated potential in several therapeutic areas:

- Pain Management : Research indicates that compounds related to 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid exhibit analgesic properties. They may act as muscarinic receptor agonists, which are implicated in pain modulation pathways .

- Cognitive Disorders : The compound's derivatives have been studied for their effects on cognitive functions, particularly in conditions like Alzheimer's disease and schizophrenia. For instance, some derivatives have shown promise in enhancing cognitive performance in animal models .

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Research Findings on this compound

| Study | Focus Area | Findings |

|---|---|---|

| Bodick et al., 1997 | Alzheimer's Disease | Demonstrated efficacy in improving cognitive symptoms in animal models. |

| Shekhar et al., 2008 | Schizophrenia | Showed significant reduction in positive and negative symptoms with related compounds. |

| Fiorino & Garcia-Guzman, 2012 | Pain Modulation | Highlighted the role of muscarinic receptors in pain sensitivity modulation. |

Industrial Applications

Beyond medicinal uses, this compound has potential applications in:

- Synthesis of Pharmaceutical Intermediates : The compound can serve as a building block for synthesizing more complex pharmaceuticals due to its functional groups that allow for further chemical modifications .

- Material Science : Its derivatives may find applications in developing organic electronics or polymers due to their unique structural properties .

Mechanism of Action

The mechanism of action of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes and influencing biochemical pathways. The carboxylic acid group plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid

- Structure : The 1-position is substituted with a tetrahydro-2H-pyran-4-ylcarbonyl group, a six-membered cyclic ether.

- Properties: The pyranyl group increases hydrophilicity compared to cyclobutyl due to the oxygen atom. Molecular weight: 241.67 g/mol (C₁₂H₁₉NO₄) .

- Applications : Used in medicinal chemistry for its balanced lipophilicity and solubility.

1-(Furan-2-ylcarbonyl)piperidine-2-carboxylic acid

- Structure : Features a planar, aromatic furan ring at the 1-position.

- Properties: The furan’s electron-rich nature enhances reactivity in electrophilic substitutions. Molecular weight: 235.23 g/mol (C₁₁H₁₃NO₄) .

- Applications : Explored in heterocyclic synthesis for agrochemicals and pharmaceuticals.

1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid

- Structure : Substituted with a benzyloxycarbonyl (Cbz) group, a common protecting group.

- Properties: The Cbz group improves stability during synthesis but requires deprotection for biological activity. Molecular weight: 263.29 g/mol (C₁₄H₁₇NO₄) .

Positional Isomerism

1-(Cyclobutylcarbonyl)-4-piperidinecarboxylic acid (CAS: 700815-60-7)

Functional Group Modifications

Ethyl 1-(2-chloroacetyl)-2-piperidinecarboxylate (CAS: 1008946-66-4)

- Structure : Esterified carboxylic acid (ethyl ester) and a chloroacetyl group at the 1-position.

- Properties : The ester group increases lipophilicity, while the chloroacetyl moiety introduces reactivity for nucleophilic substitution .

1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic acid

Anticonvulsant Activity

Anti-inflammatory Potential

- N-[Pyridylcarbonylamino]hydroxyalkyl-tetrahydropyridines (e.g., from ) demonstrate anti-inflammatory activity. The cyclobutyl group’s rigidity could mimic steric effects seen in active compounds .

Physicochemical Data Table

| Compound Name | Substituent (1-Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid | Cyclobutylcarbonyl | C₁₁H₁₇NO₃ | 211.26 (calculated) | Moderate hydrophilicity, steric hindrance |

| 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid | Tetrahydro-pyranylcarbonyl | C₁₂H₁₉NO₄ | 241.67 | Enhanced solubility, cyclic ether |

| 1-(Furan-2-ylcarbonyl)piperidine-2-carboxylic acid | Furan-2-ylcarbonyl | C₁₁H₁₃NO₄ | 235.23 | Aromatic, reactive |

| 1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid | Benzyloxycarbonyl | C₁₄H₁₇NO₄ | 263.29 | Protects amine, requires deprotection |

Biological Activity

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- IUPAC Name : this compound

- Molecular Formula : C_{10}H_{15}NO_2

- Molecular Weight : 183.24 g/mol

- Structure : Contains a cyclobutyl group attached to a piperidine ring with a carboxylic acid functional group.

Pharmacological Properties

This compound exhibits various biological activities, including:

- Antinociceptive Effects : Studies indicate that this compound may possess analgesic properties, potentially useful in pain management.

- CNS Activity : Preliminary data suggest that it may influence central nervous system (CNS) pathways, although specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes relevant to disease pathways, particularly those involved in metabolic processes.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to receptors in the CNS, modulating neurotransmitter release and influencing pain perception.

- Enzyme Interaction : It may inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling pathways.

Study 1: Analgesic Properties

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain responses compared to control groups. The study highlighted the compound's potential as an alternative analgesic agent without the side effects commonly associated with opioids.

Study 2: CNS Effects

Another research effort focused on the compound's effects on anxiety and depression-like behaviors in rodent models. Results indicated that treatment with the compound led to decreased anxiety levels, suggesting potential applications in treating mood disorders.

Study 3: Enzyme Inhibition

In vitro assays showed that this compound effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis. This finding supports its potential use as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.